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Compound of Interest

2,3-Difluoro-4-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B068359

An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis,
and Applications in Drug Discovery

Introduction

2,3-Difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound that serves
as a critical building block in the synthesis of complex molecules, particularly within the
pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms, a
hydroxyl group, and a carboxylic acid on the benzene ring imparts unique chemical properties
that are highly sought after in modern drug design. The fluorine atoms can enhance metabolic
stability, binding affinity, and bioavailability of a drug molecule, while the hydroxyl and
carboxylic acid moieties provide versatile handles for synthetic modification.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals,
provides a comprehensive overview of the physicochemical properties, analytical
characterization, potential synthetic strategies, and applications of 2,3-Difluoro-4-
hydroxybenzoic acid. We will delve into the causality behind experimental choices and
present self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
physical and chemical properties. These data are critical for reaction planning, safety
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assessment, and quality control.

Core Properties

The key quantitative data for 2,3-Difluoro-4-hydroxybenzoic acid are summarized below.

Property Value Source(s)
Molecular Weight 174.10 g/mol [2][3]
Molecular Formula C7H4F20s3 [2][3][4]
CAS Number 175968-39-5 [2][41[5]
Melting Point 210-211 °C 516171
Boiling Point 313.5 £ 42.0 °C (Predicted) [5][6]
Density 1.600 + 0.06 g/cm? (Predicted) [51[6]
Appearance White to off-white solid [7]

Storage Temperature 2-8 °C [5161[7]
SMILES )CIOl:CC(:C(C(:C1C(:O)O)F)F -

Spectroscopic Characterization

Accurate structural confirmation and purity assessment are non-negotiable in drug
development. While experimental spectra for this specific molecule are not universally
published, its structure allows for the confident prediction of its spectroscopic features. The
following protocols are based on established methodologies for analogous compounds and
represent the gold standard for characterization.[8]

Expert Insight: The choice of a deuterated solvent is critical in NMR. For this compound,
DMSO-ds is an excellent choice as it will dissolve the sample and its residual proton signal will
not interfere with the aromatic protons of interest. Furthermore, the acidic protons from the -OH
and -COOH groups will be observable as broad singlets, confirming their presence.

Protocol: NMR Spectroscopy for Structural Confirmation
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e Sample Preparation:

o Accurately weigh 20-50 mg of 2,3-Difluoro-4-hydroxybenzoic acid for 33C NMR (5-10
mg for *H NMR).

o Dissolve the sample in ~0.7 mL of DMSO-de in a clean, dry 5 mm NMR tube.
o Ensure complete dissolution; gentle sonication may be applied.
o Data Acquisition:

o Acquire 1H, 13C, and °F NMR spectra on a spectrometer operating at a field strength of at
least 400 MHz.

o Lock the spectrometer on the deuterium signal from DMSO-de.

o Reference the spectra to the residual solvent peak (& ~2.50 ppm for *H NMR) or an
internal standard like TMS.

o Expected Data Interpretation:

o H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing complex splitting
patterns due to H-H and H-F coupling. Two broad singlets at higher chemical shifts (>10
ppm) are expected for the carboxylic acid and hydroxyl protons.

o 18C NMR: The spectrum will show seven distinct carbon signals. Carbons bonded to
fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic
acid will be observed downfield (>165 ppm).

o 1°F NMR: Two distinct signals are expected, each coupled to the other and to adjacent
aromatic protons.

Synthesis and Purification Strategy

While a specific, optimized synthesis for 2,3-Difluoro-4-hydroxybenzoic acid is not widely
published, a logical retrosynthetic analysis based on known organofluorine chemistry allows for
the design of a robust synthetic plan. A plausible strategy involves the multi-step modification of
a readily available fluorinated starting material.
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The diagram below outlines a potential synthetic workflow, illustrating the key transformations
required. This approach demonstrates the application of fundamental organic chemistry
principles to construct a complex target molecule.
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Proposed Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2,3-Difluoro-4-hydroxybenzoic acid molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068359#2-3-difluoro-4-hydroxybenzoic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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